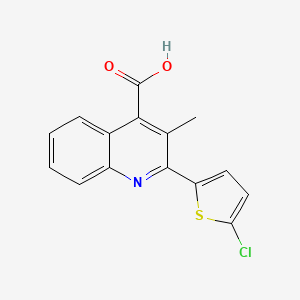

7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

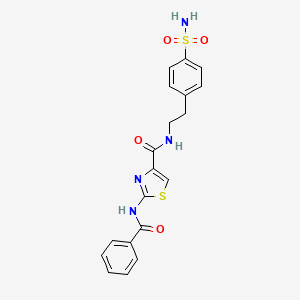

The compound “7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a furan ring, a phenyl ring with a trifluoromethyl group, and a thiazepane ring with a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The thiazepane ring is a seven-membered ring with six carbon atoms and one sulfur atom. The phenyl ring is a six-membered carbon ring, and it’s attached to a sulfonyl group and a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Trifluoromethylation reactions are common in pharmaceuticals and materials . Protodeboronation of pinacol boronic esters is another possible reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a trifluoromethyl group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Researchers have explored the synthesis and reactions involving compounds structurally related to "7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane", demonstrating its significance in creating valuable chemical structures and materials.

Julia-Kocienski Olefination : The Julia-Kocienski olefination reaction employs 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, related to the compound , showcasing its utility in synthesizing 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities. This process is pivotal for creating complex organic compounds, including methoxylated stilbenes like trimethylated resveratrol (Alonso et al., 2005).

Aza-Piancatelli Rearrangement : The compound's furan moiety is instrumental in the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, highlighting its role in creating heterocyclic compounds with potential biological activities (Reddy et al., 2012).

Furanic Compounds Synthesis : Research on the dehydration and hydrogenation of xylose over SO3–H functionalized catalysts in alcohol media emphasizes the synthesis of furanic compounds, crucial for developing renewable platform chemicals and value-added products. Such studies underscore the compound's relevance in green chemistry and sustainable material production (Gupta et al., 2020).

Material Science and Catalysis

The research on "7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane" and related compounds extends into material science and catalysis, demonstrating its application in creating innovative materials and catalysts.

- Copper(II)-Catalyzed Reactions : A study on the copper(II)-catalyzed three-component reaction of 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates, leading to 4-sulfonylated furan-2(5H)-ones, showcases the compound's role in synthesizing sulfonylated heterocycles. This is crucial for developing pharmaceuticals and materials with specific functional properties (Zhou et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(furan-2-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S2/c17-16(18,19)12-3-1-4-13(11-12)25(21,22)20-7-6-15(24-10-8-20)14-5-2-9-23-14/h1-5,9,11,15H,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPRAFYKZRRENL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)

![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)